![molecular formula C20H13NO3 B5152853 2-amino-1-phenoxyanthra-9,10-quinone](/img/structure/B5152853.png)
2-amino-1-phenoxyanthra-9,10-quinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-1-phenoxyanthra-9,10-quinone, also known as AQ-4N, is a bioreductive prodrug that has been studied for its potential use in cancer treatment. It is a member of the anthraquinone family of compounds, which have been shown to have anti-tumor properties. AQ-4N is unique in that it is only activated in low oxygen environments, such as those found in solid tumors. This property makes it a promising candidate for use in targeted cancer therapies.
Wirkmechanismus
2-amino-1-phenoxyanthra-9,10-quinone is a bioreductive prodrug, which means that it is only activated in low oxygen environments. Once activated, 2-amino-1-phenoxyanthra-9,10-quinone is converted to a potent cytotoxic agent that can kill cancer cells. The exact mechanism of action is not fully understood, but it is thought to involve the generation of reactive oxygen species (ROS) and DNA damage.
Biochemical and Physiological Effects:
2-amino-1-phenoxyanthra-9,10-quinone has been shown to have a number of biochemical and physiological effects. It has been shown to enhance the efficacy of radiation therapy and chemotherapy in preclinical studies. 2-amino-1-phenoxyanthra-9,10-quinone has also been shown to induce apoptosis (cell death) in cancer cells. Additionally, 2-amino-1-phenoxyanthra-9,10-quinone has been shown to inhibit angiogenesis (the formation of new blood vessels), which is important for the growth and spread of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
2-amino-1-phenoxyanthra-9,10-quinone has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied in preclinical models. Additionally, 2-amino-1-phenoxyanthra-9,10-quinone has a specific mechanism of action that is dependent on low oxygen environments, which makes it a promising candidate for use in targeted cancer therapies. However, 2-amino-1-phenoxyanthra-9,10-quinone also has some limitations. It has not yet been extensively studied in clinical trials, and its safety and efficacy in humans is not fully understood.
Zukünftige Richtungen
There are a number of future directions for research on 2-amino-1-phenoxyanthra-9,10-quinone. One potential area of study is the development of new delivery methods for 2-amino-1-phenoxyanthra-9,10-quinone, such as nanoparticles or liposomes. Another area of study is the combination of 2-amino-1-phenoxyanthra-9,10-quinone with other cancer treatments, such as immunotherapy. Additionally, further research is needed to fully understand the safety and efficacy of 2-amino-1-phenoxyanthra-9,10-quinone in humans, and to identify the most promising applications for this compound in cancer treatment.
Synthesemethoden
2-amino-1-phenoxyanthra-9,10-quinone can be synthesized using a multi-step process that involves the reaction of 2-aminoanthraquinone with phenoxyacetic acid, followed by the addition of nitro groups and reduction to the corresponding amine. The final step involves the addition of a quinone group to form 2-amino-1-phenoxyanthra-9,10-quinone.
Wissenschaftliche Forschungsanwendungen
2-amino-1-phenoxyanthra-9,10-quinone has been the subject of extensive scientific research, particularly in the field of cancer treatment. Studies have shown that 2-amino-1-phenoxyanthra-9,10-quinone is selectively activated in hypoxic (low oxygen) environments, which are commonly found in solid tumors. This property makes it a promising candidate for use in targeted cancer therapies. 2-amino-1-phenoxyanthra-9,10-quinone has been shown to enhance the efficacy of radiation therapy and chemotherapy in preclinical studies.
Eigenschaften
IUPAC Name |
2-amino-1-phenoxyanthracene-9,10-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO3/c21-16-11-10-15-17(20(16)24-12-6-2-1-3-7-12)19(23)14-9-5-4-8-13(14)18(15)22/h1-11H,21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZPSRMDKRWBBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenoxy-2-aminoanthraquinone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.